(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound "(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" features a tetrahydrobenzo[b]thiophene core modified with a thioureido group bearing a thiophen-2-yl acryloyl substituent and a methyl ester.
Properties
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(24)19-14(21)9-8-11-5-4-10-25-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,24)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAACJLWGPPSI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Thiophene Ring : A five-membered ring containing sulfur, which contributes to the compound's reactivity and biological properties.
- Acrylamide Linkage : The presence of an acrylamide group enhances its potential for biological interaction.
- Tetrahydrobenzo[b]thiophene : This component may provide additional pharmacological benefits due to its unique structural features.
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties. In a study by Mabkhot et al., various thiophene derivatives exhibited notable antimicrobial activity against a range of bacterial strains. The introduction of functional groups such as thiourea in this compound may enhance its efficacy against pathogens through mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis .
Anti-inflammatory Activity
Thiophene-based compounds are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For instance, compounds similar to the target compound have demonstrated the ability to reduce inflammation markers such as TNF-α and IL-6 in vitro . The specific compound's structure suggests it may also inhibit these pathways effectively.
Anticancer Potential
The anticancer activity of thiophene derivatives is another area of interest. Studies have shown that certain thiophene compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . The unique structure of this compound could provide similar benefits.
Case Studies
- Anti-inflammatory Study : In vivo tests using carrageenan-induced paw edema models demonstrated that thiophene derivatives significantly reduced inflammation compared to standard treatments like indomethacin . This suggests that the target compound may exhibit similar or enhanced anti-inflammatory effects.
- Antimicrobial Testing : A series of thiophene compounds were evaluated against various bacterial strains. The results indicated that modifications in the thiophene structure could lead to increased antimicrobial potency . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Summary of Findings
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiophene derivatives. Research indicates that compounds similar to (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antioxidant potency comparable to ascorbic acid. This property is crucial in mitigating oxidative stress-related diseases and could lead to therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders .
Anticancer Activity
Thiophene-based compounds are recognized for their anticancer properties. Studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, specific derivatives showed IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Thiophene derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Case Study on Anticancer Activity
A study conducted by Anwer et al. evaluated a series of thiophene derivatives for their antiproliferative activity against several cancer cell lines. The compound exhibited notable activity against HEPG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer), with IC50 values indicating strong potential for further development as an anticancer therapeutic .
Case Study on Anti-inflammatory Effects
Research has shown that specific thiophene derivatives can significantly reduce inflammation in vivo models. In one study, a derivative demonstrated superior anti-inflammatory activity compared to standard treatments like indomethacin when tested in carrageenan-induced paw edema models . This highlights the therapeutic potential of thiophene-based compounds in managing inflammation-related conditions.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs
The tetrahydrobenzo[b]thiophene scaffold is common in several derivatives, differing in substituents and functional groups:
Key Structural Differences:
- The target compound uniquely combines a thiophen-2-yl acryloyl group (conjugated system) with a thioureido linkage. This contrasts with analogs featuring phenyl , dioxoisoindolinyl , or simple alkylthiourea substituents.
- The methyl ester in the target compound may enhance solubility compared to ethyl esters in analogs .
Physicochemical Properties
- Solubility : The methyl ester in the target compound may improve aqueous solubility compared to ethyl esters in analogs .
- Thermal Stability : Analog 12 exhibits a high melting point (277–278°C), suggesting strong crystal packing due to nitrile and dioxoisoindolinyl groups. The target compound’s melting point is unreported but could be lower due to its flexible thioureido chain.
- Spectroscopic Data : HRMS and NMR (e.g., compound 6o ) confirm structural integrity. The target compound’s (E)-configuration likely results in distinct UV-Vis absorption due to conjugation.
Q & A
Basic: What are the key considerations for synthesizing (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-tetrahydrobenzo[b]thiophene derivatives to ensure high yield and purity?
Answer:
- Reagent Selection : Use stoichiometric equivalents of anhydrides (e.g., maleic or succinic anhydride) to acylate the thioureido group. For example, succinic anhydride (1.2 eq.) in dry CH₂Cl₂ under nitrogen reflux ensures controlled reactivity .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30% → 100%) is critical for isolating pure products, as seen in compounds with similar scaffolds (67–78% yields) .
- Monitoring : Thin-layer chromatography (TLC) and LC-MS tracking during reflux (5–6 hours) prevent side reactions .
Advanced: How can researchers resolve contradictory biological activity data observed in structurally similar analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., phenyl vs. tert-butyl groups at the 6-position of the tetrahydrobenzo[b]thiophene core alter steric hindrance and antibacterial efficacy .
- Mechanistic Profiling : Use enzymatic assays (e.g., bacterial FabI inhibition) to differentiate non-specific cytotoxicity from target-specific activity. For example, thioureido derivatives may disrupt bacterial membrane integrity vs. DNA replication .
- Computational Modeling : Molecular docking (e.g., with bacterial enzyme active sites) rationalizes discrepancies in IC₅₀ values between analogs .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify key signals, such as the thioureido NH proton (δ 10.2–12.1 ppm) and acryloyl carbonyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Confirm thioureido (C=S, ~1250 cm⁻¹) and acryloyl (C=O, ~1700 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ within 3 ppm error) to rule out impurities .
Advanced: What strategies are effective in studying the stability of the thioureido group under physiological conditions?
Answer:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. The thioureido group is prone to hydrolysis in acidic conditions .
- Metabolite Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., free thiols or urea derivatives) in simulated gastric fluid .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., >200°C), indicating thermal stability during storage .
Basic: How to design initial biological assays to evaluate the compound's antibacterial potential?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL range) .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (SI = IC₅₀/MIC) .
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects by tracking colony-forming units (CFUs) over 24 hours .
Advanced: How does modifying the acryloyl group's substituents affect the compound's interaction with bacterial enzymes?
Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro or chloro on the acryloyl phenyl ring enhance electrophilicity, improving covalent binding to bacterial enzyme nucleophiles (e.g., cysteine residues in FabI) .
- Conformational Analysis : X-ray crystallography of enzyme-inhibitor complexes reveals that (E)-stereochemistry optimizes π-π stacking with hydrophobic enzyme pockets .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD), showing 10-fold improvements with thiophene-2-yl vs. phenyl acryloyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
